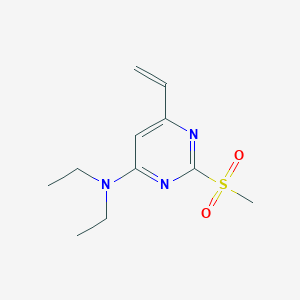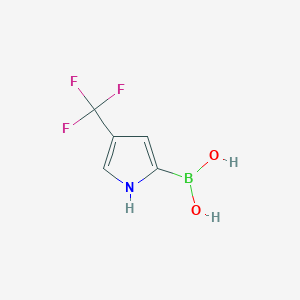
(4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid is an organoboron compound that features a trifluoromethyl group attached to a pyrrole ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed borylation of the corresponding halogenated pyrrole using bis(pinacolato)diboron under mild conditions . This reaction proceeds efficiently in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.
Industrial Production Methods: Industrial production of (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid may involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Continuous flow processes and the use of automated reactors can enhance the efficiency and consistency of the production .
化学反応の分析
Types of Reactions: (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding alcohols or ketones and reduction reactions to yield the corresponding hydrocarbons.
Substitution Reactions: Nucleophilic substitution reactions can occur at the boronic acid moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).
Bases: Including potassium carbonate, sodium hydroxide, and cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used.
Major Products: The major products formed from these reactions include biaryl compounds, substituted pyrroles, and various functionalized derivatives depending on the specific reaction conditions .
科学的研究の応用
(4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism by which (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid exerts its effects primarily involves its role as a reagent in catalytic cycles. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluoromethyl group enhances the reactivity and stability of the intermediate complexes, facilitating efficient coupling reactions.
類似化合物との比較
(4-(Trifluoromethyl)phenylboronic acid): Similar in structure but with a phenyl ring instead of a pyrrole ring.
(3-Fluorophenylboronic acid): Contains a fluorine substituent on a phenyl ring.
(4-Methoxyphenylboronic acid): Features a methoxy group on a phenyl ring.
Uniqueness: (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid is unique due to the presence of both a trifluoromethyl group and a pyrrole ring, which confer distinct electronic properties and reactivity. This combination makes it particularly effective in specific cross-coupling reactions and the synthesis of heterocyclic compounds .
特性
分子式 |
C5H5BF3NO2 |
|---|---|
分子量 |
178.91 g/mol |
IUPAC名 |
[4-(trifluoromethyl)-1H-pyrrol-2-yl]boronic acid |
InChI |
InChI=1S/C5H5BF3NO2/c7-5(8,9)3-1-4(6(11)12)10-2-3/h1-2,10-12H |
InChIキー |
COTSLAKXHWWKHM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN1)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2R,6S,10S,11S,13R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B12927797.png)

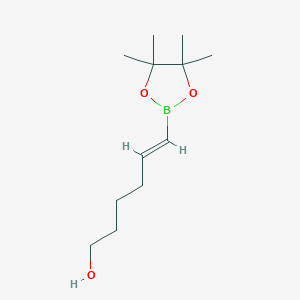
![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)
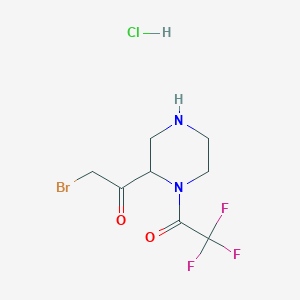

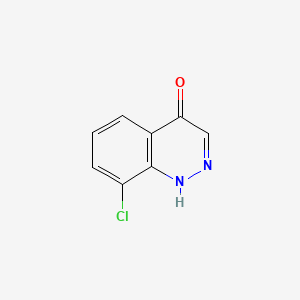
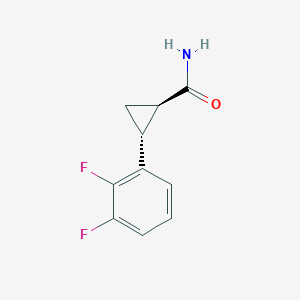
![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
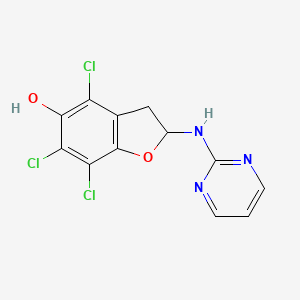
![4-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B12927872.png)
